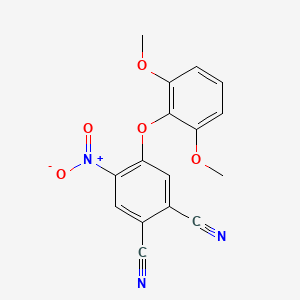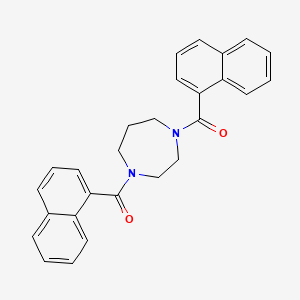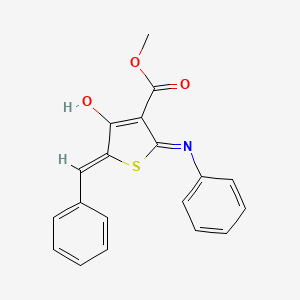
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile, also known as DNP, is a chemical compound that has been widely used in scientific research applications. It is a yellow crystalline powder that is soluble in organic solvents and is known for its ability to uncouple oxidative phosphorylation in mitochondria. This property has made DNP a valuable tool in the study of energy metabolism and has contributed to its potential as a therapeutic agent. In
作用机制
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile uncouples oxidative phosphorylation in mitochondria by disrupting the proton gradient across the inner mitochondrial membrane. This leads to an increase in metabolic rate and heat production, which can be measured by changes in oxygen consumption and heat production. The uncoupling of oxidative phosphorylation also leads to an increase in reactive oxygen species (ROS) production, which can cause oxidative stress and damage to cellular components.
Biochemical and Physiological Effects:
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has been shown to increase metabolic rate and heat production in cells and animals. It has also been shown to increase oxygen consumption and decrease ATP production in mitochondria. The increase in ROS production caused by 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile can lead to oxidative stress and damage to cellular components. Additionally, 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has been shown to have potential as a therapeutic agent for obesity and metabolic disorders by increasing energy expenditure and promoting weight loss.
实验室实验的优点和局限性
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has several advantages for lab experiments, including its ability to uncouple oxidative phosphorylation and increase metabolic rate. However, it also has several limitations, including its potential to cause oxidative stress and damage to cellular components. Additionally, 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile is toxic at high doses and requires careful handling and disposal.
未来方向
There are several future directions for research on 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile, including its potential as a therapeutic agent for obesity and metabolic disorders. Additionally, further research is needed to understand the mechanisms of action of 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile and its effects on cellular metabolism and aging. Finally, research is needed to develop safer and more effective compounds that can uncouple oxidative phosphorylation and increase metabolic rate without causing oxidative stress and damage to cellular components.
In conclusion, 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile is a valuable tool in scientific research, with its ability to uncouple oxidative phosphorylation and increase metabolic rate. However, it also has limitations and potential risks, and further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
合成方法
The synthesis of 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile involves the reaction of 4,5-dicyano-1,2-benzoquinone with 2,6-dimethoxyphenol in the presence of a base. The reaction produces 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile as a yellow crystalline powder with a high purity. The synthesis of 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has been well-established, and the compound is readily available for research purposes.
科学研究应用
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has been widely used in scientific research to study the mechanism of energy metabolism in cells. It uncouples oxidative phosphorylation in mitochondria, which leads to an increase in metabolic rate and heat production. This property has been used to study the effects of 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile on energy metabolism and its potential as a therapeutic agent for obesity and metabolic disorders. Additionally, 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has been used to study the effects of oxidative stress on cells and the role of mitochondria in cellular aging.
属性
IUPAC Name |
4-(2,6-dimethoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-22-13-4-3-5-14(23-2)16(13)24-15-7-11(9-18)10(8-17)6-12(15)19(20)21/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPJPWRSJUVAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6128775.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6128779.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6128783.png)
![ethyl 4-(2-chlorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6128797.png)
![dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate](/img/structure/B6128805.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6128814.png)
![2-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B6128818.png)
![3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide](/img/structure/B6128820.png)


![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6128845.png)
![methyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6128849.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6128856.png)